molecular formula C4H6N8 B14321423 1,2-Di(1H-tetrazol-1-yl)ethane

1,2-Di(1H-tetrazol-1-yl)ethane

Cat. No.: B14321423
M. Wt: 166.15 g/mol
InChI Key: RQMJADRWIKKLPJ-UHFFFAOYSA-N
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Description

1,2-Di(1H-tetrazol-1-yl)ethane is a compound that features two tetrazole rings connected by an ethane bridge. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of two tetrazole rings in this compound makes it a compound of interest in various fields, including materials science and energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(1H-tetrazol-1-yl)ethane can be synthesized using readily available starting materials. One common method involves the reaction of glyoxal with sodium azide to form the tetrazole rings. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Di(1H-tetrazol-1-yl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as nitric acid and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include dioximes, reduced tetrazole derivatives, and substituted tetrazole compounds. These products have applications in various fields, including energetic materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,2-Di(1H-tetrazol-1-yl)ethane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with unique properties. The tetrazole rings can interact with molecular targets through hydrogen bonding, coordination with metal ions, and other interactions. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Di(1H-tetrazol-1-yl)ethane include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ethane bridge connecting the tetrazole rings. This structure imparts distinct properties, such as high thermal stability and energetic performance, making it suitable for applications in high-energy-density materials .

Properties

Molecular Formula

C4H6N8

Molecular Weight

166.15 g/mol

IUPAC Name

1-[2-(tetrazol-1-yl)ethyl]tetrazole

InChI

InChI=1S/C4H6N8/c1(11-3-5-7-9-11)2-12-4-6-8-10-12/h3-4H,1-2H2

InChI Key

RQMJADRWIKKLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCN2C=NN=N2

Origin of Product

United States

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